molecular formula C15H17N3O3 B4512542 4-(3-hydroxyphenyl)-1-isopropyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3,6(2H,5H)-dione

4-(3-hydroxyphenyl)-1-isopropyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3,6(2H,5H)-dione

Cat. No. B4512542
M. Wt: 287.31 g/mol
InChI Key: PZEAETQTTSETRP-UHFFFAOYSA-N
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Description

The compound “4-(3-hydroxyphenyl)-1-isopropyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3,6(2H,5H)-dione” is a type of hydroxyl-substituted pyrazolo[3,4-b]pyridine . These types of compounds have received much attention in drug discovery due to their wide biological activities .


Synthesis Analysis

The synthesis of hydroxyl-substituted pyrazolo[3,4-b]pyridines involves a three-component reaction from substituted salicylic aldehydes, β-keto esters, and 5-aminopyrazoles in the presence of FeCl3 . The reaction conditions have been optimized to achieve the best yield .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various techniques such as 1H NMR, 13C NMR, IR, and HRMS .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound have been studied extensively. Various catalysts such as iodine, L-proline, InCl3, acetic acid, and others have been used in the synthesis of pyrazolo[3,4-b]pyridine derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be determined using various techniques. For instance, the melting point can be determined, and the compound can be characterized using 1H NMR, 13C NMR, IR, and HRMS .

Scientific Research Applications

Antitubercular Activity

The compound has shown promising results in the treatment of tuberculosis. In a study, pyrazolo[3,4-b]pyridine derivatives exhibited significant antitubercular activity against the Mycobacterium tuberculosis H37Rv strain .

Antiproliferative Activity

The compound has been evaluated for its antiproliferative activity against various cancer cell lines. Some of the most potent compounds displayed low micromolar GI 50 values .

Induction of Cell Death

The compound has been found to induce cell death in cancer cells. It activates the initiator enzyme of the apoptotic cascade, caspase 9, and induces fragmentation of microtubule-associated protein 1-light chain 3 (LC3) .

Reduction of Proliferation

The compound has been found to reduce the expression levels of proliferating cell nuclear antigen (PCNA), a key protein involved in DNA replication and repair, thereby potentially inhibiting the proliferation of cancer cells .

Fluorescence Properties

Some derivatives of the compound have been found to exhibit fluorescence properties. These properties could be exploited for pH sensing, making the compound potentially useful in various scientific and industrial applications .

Pesticide Properties

While not directly related to the exact compound , similar structures have been used in the development of pesticides . This suggests that “4-(3-hydroxyphenyl)-1-isopropyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3,6(2H,5H)-dione” could potentially have applications in this area as well.

Mechanism of Action

While the exact mechanism of action for this specific compound is not mentioned in the retrieved papers, it’s known that pyrazolo[3,4-b]pyridine derivatives have potent activities against FGFR1, 2, and 3 . This suggests that they could play a role in cancer therapy by targeting the FGFR signaling pathway .

properties

IUPAC Name

4-(3-hydroxyphenyl)-1-propan-2-yl-2,4,5,7-tetrahydropyrazolo[3,4-b]pyridine-3,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3/c1-8(2)18-14-13(15(21)17-18)11(7-12(20)16-14)9-4-3-5-10(19)6-9/h3-6,8,11,19H,7H2,1-2H3,(H,16,20)(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZEAETQTTSETRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=C(C(CC(=O)N2)C3=CC(=CC=C3)O)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(3-hydroxyphenyl)-1-isopropyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3,6(2H,5H)-dione
Reactant of Route 2
4-(3-hydroxyphenyl)-1-isopropyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3,6(2H,5H)-dione
Reactant of Route 3
4-(3-hydroxyphenyl)-1-isopropyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3,6(2H,5H)-dione
Reactant of Route 4
4-(3-hydroxyphenyl)-1-isopropyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3,6(2H,5H)-dione
Reactant of Route 5
4-(3-hydroxyphenyl)-1-isopropyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3,6(2H,5H)-dione
Reactant of Route 6
4-(3-hydroxyphenyl)-1-isopropyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3,6(2H,5H)-dione

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